3-{SPIRO[BICYCLO[2.2.1]HEPTANE-2,3'-[1,5]DIOXAN]-5-EN-6'-YL}-4H-CHROMEN-4-ONE
Description
2’-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5’-[1,3]dioxane) is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a chromenone moiety fused with a bicyclo[2.2.1]heptene ring system, which is further connected to a dioxane ring. The intricate structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-spiro[1,3-dioxane-5,5//'-bicyclo[2.2.1]hept-2-ene]-2-ylchromen-4-one |
InChI |
InChI=1S/C19H18O4/c20-17-14-3-1-2-4-16(14)21-9-15(17)18-22-10-19(11-23-18)8-12-5-6-13(19)7-12/h1-6,9,12-13,18H,7-8,10-11H2 |
InChI Key |
RUCWEYBMCQHPJC-UHFFFAOYSA-N |
SMILES |
C1C2CC3(C1C=C2)COC(OC3)C4=COC5=CC=CC=C5C4=O |
Canonical SMILES |
C1C2CC3(C1C=C2)COC(OC3)C4=COC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5’-[1,3]dioxane) typically involves a multi-step process. One common approach is the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be carried out under mild conditions using an organocatalyst to achieve high enantioselectivity . The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can be advantageous for large-scale production, as they allow for better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions
2’-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5’-[1,3]dioxane) can undergo various types of chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2’-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5’-[1,3]dioxane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5’-[1,3]dioxane) involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in various chemical reactions.
Chromenone derivatives: Compounds with similar chromenone moieties but different substituents.
Spirocyclic compounds: Other spirocyclic compounds with different ring systems.
Uniqueness
What sets 2’-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5’-[1,3]dioxane) apart is its unique combination of a chromenone moiety, a bicyclo[2.2.1]heptene ring system, and a dioxane ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or less complex compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
